molecular formula C11H11Cl2NO5S B12213700 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]-L-proline

1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]-L-proline

Cat. No.: B12213700
M. Wt: 340.2 g/mol
InChI Key: YYZPIAJBECQUSP-UHFFFAOYSA-N
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Description

1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]-L-proline is a chemical compound with the molecular formula C11H11Cl2NO5S. It is characterized by the presence of a sulfonyl group attached to a proline moiety, along with two chlorine atoms and a hydroxyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]-L-proline typically involves the reaction of 3,5-dichloro-2-hydroxybenzenesulfonyl chloride with L-proline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]-L-proline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]-L-proline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]-L-proline involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition of their activity. The chlorine atoms and hydroxyl group on the phenyl ring can also participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]-L-proline is unique due to the presence of both the sulfonyl group and the proline moiety. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H11Cl2NO5S

Molecular Weight

340.2 g/mol

IUPAC Name

1-(3,5-dichloro-2-hydroxyphenyl)sulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H11Cl2NO5S/c12-6-4-7(13)10(15)9(5-6)20(18,19)14-3-1-2-8(14)11(16)17/h4-5,8,15H,1-3H2,(H,16,17)

InChI Key

YYZPIAJBECQUSP-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=C(C(=CC(=C2)Cl)Cl)O)C(=O)O

Origin of Product

United States

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